molecular formula C10H20ClNO2 B6309055 2-Amino-3-cycloheptyl-propanoic acid hydrochloride CAS No. 499158-67-7

2-Amino-3-cycloheptyl-propanoic acid hydrochloride

Cat. No. B6309055
CAS RN: 499158-67-7
M. Wt: 221.72 g/mol
InChI Key: IRYFVVIIPWXKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cycloheptyl-propanoic acid hydrochloride, also known as ACHP, is an organic compound with a wide range of applications in the scientific and medical fields. ACHP is a cyclic amine, which is a type of organic compound that is characterized by a ring-like structure. ACHP has been used in the synthesis of various pharmaceuticals and other biologically active compounds. It has also been used in the development of novel drug delivery systems. ACHP has been studied extensively in recent years due to its potential therapeutic and diagnostic applications.

Scientific Research Applications

2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other biologically active compounds. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been used in the development of novel drug delivery systems, as well as in the study of protein-protein interactions. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been used in the study of enzyme-substrate interactions and in the study of enzyme kinetics.

Mechanism of Action

2-Amino-3-cycloheptyl-propanoic acid hydrochloride is believed to act as an agonist of several G-protein coupled receptors, including the muscarinic acetylcholine receptor, the histamine H3 receptor, and the serotonin 5-HT2A receptor. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been shown to act as an antagonist of the serotonin 5-HT1A receptor. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to inhibit the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has the ability to inhibit the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has been shown to have a sedative effect in animal models, as well as an anxiolytic effect. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in lab experiments has several advantages. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is highly soluble in water, making it easier to work with in a laboratory setting. However, there are also some limitations to using 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in lab experiments. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is a relatively unstable compound, and it is susceptible to hydrolysis and oxidation. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride has a relatively low solubility in organic solvents, making it difficult to work with in organic synthesis.

Future Directions

There are a number of potential future directions for the use of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride in scientific research. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to develop novel drug delivery systems, as well as new therapeutic agents. Additionally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to study the effects of drugs on the brain, as well as to study the effects of drugs on the cardiovascular system. 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could also be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells. Finally, 2-Amino-3-cycloheptyl-propanoic acid hydrochloride could be used to study the effects of drugs on the gastrointestinal system.

Synthesis Methods

The synthesis of 2-Amino-3-cycloheptyl-propanoic acid hydrochloride is a multi-step process that involves the reaction of various reagents to form the desired product. The most common method of synthesis involves the reaction of cycloheptanone with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclic amine, which is then reacted with hydrochloric acid to form 2-Amino-3-cycloheptyl-propanoic acid hydrochloride. Other methods of synthesis involve the reaction of cycloheptanone with an amine such as dimethylamine or trimethylamine in the presence of a base.

properties

IUPAC Name

2-amino-3-cycloheptylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFVVIIPWXKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cycloheptylpropanoic acid hydrochloride

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